
7H-Purine, 7-methyl-2,6-bis(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Purine, 7-methyl-2,6-bis(methylthio)-: is a heterocyclic aromatic organic compound. It belongs to the purine family, which is a group of compounds widely recognized for their biological significance. This compound is characterized by the presence of a purine ring substituted with methyl and methylthio groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Purine, 7-methyl-2,6-bis(methylthio)- typically involves the alkylation of purine derivatives. One common method includes the reaction of 7-methylpurine with methylthiol in the presence of a base, such as sodium hydride, under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Purine, 7-methyl-2,6-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio groups to methyl groups.
Substitution: Nucleophilic substitution reactions can replace the methylthio groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7H-Purine, 7-methyl-2,6-bis(methylthio)- is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research focuses on their ability to inhibit specific enzymes or pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique reactivity profile makes it valuable for creating high-value products .
Wirkmechanismus
The mechanism of action of 7H-Purine, 7-methyl-2,6-bis(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The methylthio groups can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This compound can also interact with nucleic acids, affecting processes like DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
7H-Purine: The parent compound without the methyl and methylthio substitutions.
7-Methylpurine: A simpler derivative with only a methyl group.
2,6-Dimethylthio-7H-purine: A similar compound with different substitution patterns.
Uniqueness: 7H-Purine, 7-methyl-2,6-bis(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and methylthio groups enhances its reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
39008-21-4 |
|---|---|
Molekularformel |
C8H10N4S2 |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
7-methyl-2,6-bis(methylsulfanyl)purine |
InChI |
InChI=1S/C8H10N4S2/c1-12-4-9-6-5(12)7(13-2)11-8(10-6)14-3/h4H,1-3H3 |
InChI-Schlüssel |
BAQUPCBBKCCVGP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C(=NC(=N2)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)
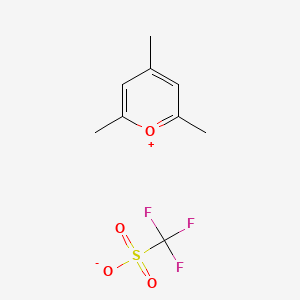
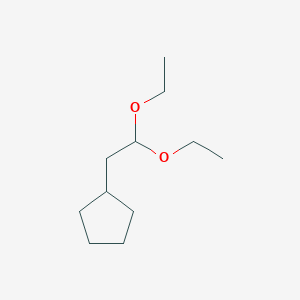
![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)
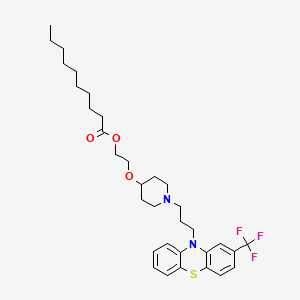


![(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14672700.png)
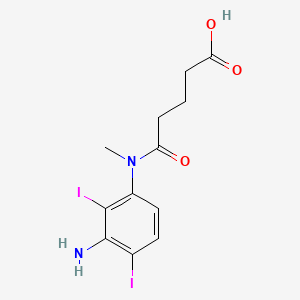
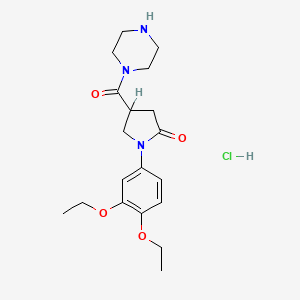

![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)

silane](/img/structure/B14672746.png)
